N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-methylbenzamide
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Overview
Description
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-methylbenzamide is a complex organic compound characterized by its unique molecular structure. This compound features a benzamide group attached to an isoxazole ring, which is further substituted with a 4-methoxyphenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
Isoxazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Isoxazole derivatives have been known to inhibit the phosphorylation of certain proteins, leading to various biological effects .
Biochemical Pathways
Isoxazole derivatives are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Isoxazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-methylbenzamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common approach is to react 4-methoxybenzaldehyde with hydroxylamine to form the corresponding oxime, which is then cyclized with chloroacetyl chloride to yield the isoxazole core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. Advanced techniques such as microwave-assisted synthesis and green chemistry principles can be employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-methylbenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted benzamides or isoxazoles.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its biological activity, including potential antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-methylbenzamide can be compared with other similar compounds, such as N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-benzamide and N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-3-methylbenzamide. These compounds share structural similarities but differ in the position and nature of the substituents on the benzamide group. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-5-3-4-6-17(13)19(22)20-12-15-11-18(24-21-15)14-7-9-16(23-2)10-8-14/h3-11H,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWUOQSJYZNZHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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